N-(3-acetylphenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine
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Overview
Description
N-(3-acetylphenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine: is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine and 3-acetylphenylamine intermediates. These intermediates are then coupled with alpha-asparagine under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-acetylphenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-N~2~-(furan-2-ylmethyl)-beta-asparagine
- N-(3-acetylphenyl)-N~2~-(furan-2-ylmethyl)-gamma-asparagine
- N-(3-acetylphenyl)-N~2~-(furan-2-ylmethyl)-delta-asparagine
Uniqueness
N-(3-acetylphenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of aromatic and heterocyclic moieties makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C17H18N2O5 |
---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
4-(3-acetylanilino)-3-(furan-2-ylmethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C17H18N2O5/c1-11(20)12-4-2-5-13(8-12)19-17(23)15(9-16(21)22)18-10-14-6-3-7-24-14/h2-8,15,18H,9-10H2,1H3,(H,19,23)(H,21,22) |
InChI Key |
WJULIQZWNJUGJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(CC(=O)O)NCC2=CC=CO2 |
Origin of Product |
United States |
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